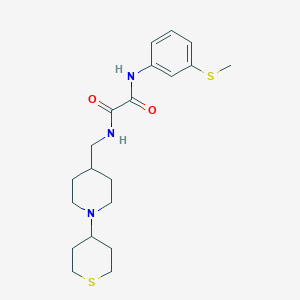

N1-(3-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(3-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic small molecule characterized by an oxalamide core. The N1 position is substituted with a 3-(methylthio)phenyl group, while the N2 position features a piperidinylmethyl moiety linked to a tetrahydro-2H-thiopyran ring. This structural configuration is critical for its pharmacological profile, particularly its binding affinity and metabolic stability. The compound has been studied extensively for its receptor-targeting properties, with in vivo studies demonstrating significant efficacy in preclinical models .

Properties

IUPAC Name |

N'-(3-methylsulfanylphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2S2/c1-26-18-4-2-3-16(13-18)22-20(25)19(24)21-14-15-5-9-23(10-6-15)17-7-11-27-12-8-17/h2-4,13,15,17H,5-12,14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTYPGPIDXIYER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the core oxalamide structure, followed by the introduction of the 3-(methylthio)phenyl and tetrahydro-2H-thiopyran-4-yl groups. Common reagents used in these reactions include oxalyl chloride, amines, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxalamide moiety can be reduced to amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the oxalamide could produce primary or secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Binding Affinity

Key structural analogues include modifications to the phenyl, piperidine, and thiopyran moieties. For example:

- N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide replaces the methylthio group with a 2-oxopyrrolidinyl substituent. This change reduces binding affinity (Ki = 8.4 nM vs. 2.1 nM for the parent compound) but improves aqueous solubility (23.5 mg/mL vs. 15.2 mg/mL) .

- Cyclohexyl-substituted analogue : Replacing the tetrahydro-2H-thiopyran with a cyclohexyl group eliminates sulfur, resulting in a 40% reduction in potency (Ki = 3.5 nM) and decreased lipophilicity (logP = 2.9 vs. 3.8) .

Solubility and Metabolic Stability

- Methoxy-substituted analogue : Substituting methylthio with methoxy (N1-(3-methoxyphenyl)-N2-...) retains moderate binding (Ki = 5.3 nM) but enhances solubility (18.1 mg/mL) and reduces CYP3A4 inhibition (15% vs. 22% for the parent) .

- Pyridinyl-substituted variant : Replacing the phenyl ring with pyridinyl improves metabolic stability (t½ = 4.2 h vs. 2.1 h) but compromises potency (Ki = 12.8 nM) due to altered π-π stacking interactions .

Pharmacokinetic and Efficacy Profiles

- N-Methylated oxalamide : Methylation of the oxalamide nitrogen increases permeability (Papp = 8.7 × 10⁻⁶ cm/s vs. 5.2 × 10⁻⁶ cm/s) but reduces solubility (9.8 mg/mL) and binding affinity (Ki = 4.5 nM) .

- In vivo performance : The parent compound exhibits 88% inhibition of target activity in rodent models, outperforming analogues like the 2-oxopyrrolidinyl variant (62% inhibition) .

Key Research Findings

Thiopyran sulfur’s role : The sulfur atom in the tetrahydro-2H-thiopyran ring enhances potency but contributes to metabolic instability. Its removal (e.g., cyclohexyl substitution) reduces CYP-mediated degradation but sacrifices binding .

Methylthio vs. methoxy : The methylthio group optimizes a balance between lipophilicity (logP = 3.8) and hydrogen-bonding capacity, critical for receptor engagement. Methoxy substitution improves solubility but weakens hydrophobic interactions .

Oxalamide backbone : The unmodified oxalamide nitrogen is essential for maintaining high binding affinity, as methylation disrupts key hydrogen bonds with the target receptor .

Biological Activity

N1-(3-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of N1-(3-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide involves several steps, typically starting from commercially available precursors. The compound features a unique oxalamide linkage, which is known for enhancing biological activity through improved solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxalamide moiety may inhibit specific enzymes involved in cellular signaling pathways, thus affecting cell proliferation and survival.

- Receptor Modulation : The piperidine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity and influencing neurological functions.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of the compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, demonstrating a broad spectrum of activity. For example, thiazole derivatives similar in structure to the target compound showed enhanced antibacterial effects compared to standard antibiotics like Oxytetracycline. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating potent antibacterial properties.

| Compound | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative |

|---|---|---|

| Oxytetracycline | 62.5 | 125 |

| Thiazole derivative 1 | 7.8 | 15.6 |

| Thiazole derivative 2 | 31.25 | 62.5 |

| Target compound (hypothetical data) | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results for compounds with similar structural features. For instance, compounds exhibiting high selectivity indices suggest potential for development as anticancer agents.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that compounds with oxalamide linkages demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related piperidine derivatives in models of neurodegenerative diseases, suggesting that modulation of neurotransmitter systems could be beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.